molecular formula C6H4Br2S B7777048 3,4-Dibromobenzenethiol CAS No. 126190-12-3

3,4-Dibromobenzenethiol

Cat. No.: B7777048
CAS No.: 126190-12-3
M. Wt: 267.97 g/mol
InChI Key: YCDUVMUODNTCRB-UHFFFAOYSA-N
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Description

3,4-Dibromobenzenethiol is an organosulfur compound with the molecular formula C6H4Br2S It consists of a benzene ring substituted with two bromine atoms at the 3 and 4 positions and a thiol group (-SH) at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dibromobenzenethiol can be synthesized through several methods. One common approach involves the bromination of benzenethiol. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromobenzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromine atoms can be reduced to form the corresponding debrominated thiol.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.

    Reduction: Zinc (Zn) or sodium borohydride (NaBH4) can be used as reducing agents.

    Substitution: Sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Disulfides (e.g., 3,4-dibromophenyl disulfide) or sulfonic acids (e.g., 3,4-dibromobenzenesulfonic acid).

    Reduction: this compound can be reduced to benzenethiol.

    Substitution: Various substituted benzenethiols depending on the nucleophile used.

Scientific Research Applications

3,4-Dibromobenzenethiol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex organosulfur compounds.

    Biology: It can be used in the study of thiol-based biochemical processes and as a probe for investigating protein-thiol interactions.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-dibromobenzenethiol involves its interaction with various molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to modifications in their structure and function. The bromine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    3,4-Dichlorobenzenethiol: Similar structure but with chlorine atoms instead of bromine.

    3,4-Difluorobenzenethiol: Similar structure but with fluorine atoms instead of bromine.

    3,4-Diiodobenzenethiol: Similar structure but with iodine atoms instead of bromine.

Uniqueness: 3,4-Dibromobenzenethiol is unique due to the specific electronic and steric effects imparted by the bromine atoms. These effects influence its reactivity and interactions with other molecules, making it distinct from its chlorinated, fluorinated, and iodinated counterparts. The bromine atoms provide a balance between reactivity and stability, making this compound a versatile compound in various chemical and biological applications.

Properties

IUPAC Name

3,4-dibromobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2S/c7-5-2-1-4(9)3-6(5)8/h1-3,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDUVMUODNTCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561904
Record name 3,4-Dibromobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126190-12-3
Record name 3,4-Dibromobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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